4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and disorders.
Aplicaciones Científicas De Investigación
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases and disorders, including Parkinson's disease, epilepsy, and ischemic heart disease. It has also been studied for its potential use in the treatment of cancer, as adenosine A1 receptors are overexpressed in certain cancer cells.
Mecanismo De Acción
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is a selective antagonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. This compound binds to the adenosine A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the central nervous system, this compound has been shown to increase dopamine release and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In the cardiovascular system, this compound has been shown to reduce ischemic injury in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more specific targeting of these receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists.
Direcciones Futuras
There are many potential future directions for research on 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate. One area of research could be the development of more potent analogs of this compound for use in therapeutic applications. Another area of research could be the investigation of the role of adenosine A1 receptors in cancer and the potential use of this compound as a cancer therapy. Finally, further research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate involves the reaction of 2,6-dichlorophenol and 3-chloropropylamine to form 3-(2,6-dichlorophenoxy)propylamine. This intermediate is then reacted with morpholine to obtain 4-[3-(2,6-dichlorophenoxy)propyl]morpholine. The final product is obtained by reacting the morpholine compound with oxalic acid to form the oxalate salt of this compound.
Propiedades
IUPAC Name |
4-[3-(2,6-dichlorophenoxy)propyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-11-3-1-4-12(15)13(11)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h1,3-4H,2,5-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJSBWCREFPXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.